2-(2-Phenylethyl)-octahydrocyclopenta[c]pyrrole
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Overview
Description
2-(2-Phenylethyl)-octahydrocyclopenta[c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a cyclopenta[c]pyrrole ring system, which is a fused bicyclic structure containing both a cyclopentane and a pyrrole ring. The phenylethyl group attached to the nitrogen atom of the pyrrole ring adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-octahydrocyclopenta[c]pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both the cyclopentane and pyrrole moieties. For instance, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring can be used to form the desired bicyclic structure . This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Another approach involves the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, to construct the phenylethyl group on the pyrrole ring . This method offers the advantage of mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-octahydrocyclopenta[c]pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce carbonyl groups or other functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the pyrrole ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or functionalized derivatives
Scientific Research Applications
2-(2-Phenylethyl)-octahydrocyclopenta[c]pyrrole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various physiological effects.
Comparison with Similar Compounds
2-(2-Phenylethyl)-octahydrocyclopenta[c]pyrrole can be compared with other similar compounds, such as:
2-Phenylethylpyrrole: Lacks the cyclopentane ring, resulting in different chemical reactivity and biological activity.
Cyclopenta[c]pyrrole: Lacks the phenylethyl group, leading to reduced interaction with biological targets.
Octahydrocyclopenta[c]pyrrole:
The uniqueness of this compound lies in its fused bicyclic structure and the presence of the phenylethyl group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-5-13(6-3-1)9-10-16-11-14-7-4-8-15(14)12-16/h1-3,5-6,14-15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBOGTVZFBNCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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